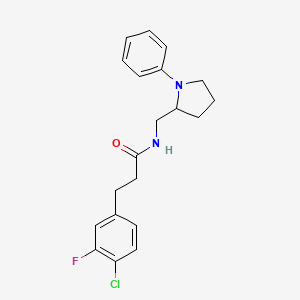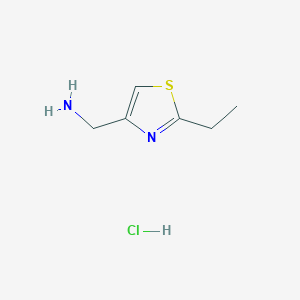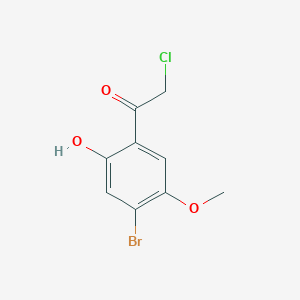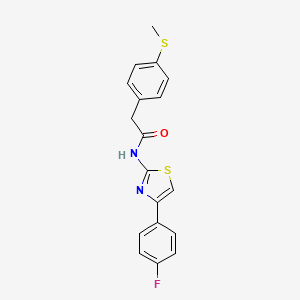
3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide" is a synthetic molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be useful for understanding the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reaction sequences. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride was achieved through a three-step reaction sequence starting from 3,3′-difluorobenzophenone . Similarly, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was reported, which involved the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . These examples suggest that the synthesis of the compound would likely require careful planning of the reaction sequence and choice of starting materials.
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity. For example, the study of N-aryl-3-(indol-3-yl)propanamides showed that specific substitutions on the aromatic rings can significantly influence immunosuppressive activities . Similarly, the structure-activity relationship (SAR) analysis of TRPV1 antagonists indicated that hydrophobic interactions of substituents are critical for binding potency . These findings imply that the molecular structure of "this compound" would be important for its potential biological activity, with particular attention to the hydrophobic and electronic properties of its substituents.
Chemical Reactions Analysis
The chemical reactivity of a compound can be influenced by its functional groups and the electronic nature of its substituents. The papers provided do not directly discuss the chemical reactions of the compound , but they do highlight the importance of specific functional groups in related compounds. For example, the presence of a sulfonylamine group was important for the activity of TRPV1 antagonists , and the propanamide backbone is a common feature in the compounds studied . These insights suggest that the propanamide group in the target compound may be key to its reactivity and potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, can greatly affect its application and efficacy. The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was studied, and it was found that solubility increases with temperature . This information is valuable for understanding the dissolution properties of similar compounds, including "this compound", and can guide the development of formulations for its delivery and application.
Aplicaciones Científicas De Investigación
Pharmacological Applications
In pharmacology, compounds similar to "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide" have been investigated for their potential therapeutic applications. For instance, selective androgen receptor modulators (SARMs), which share a similar propanamide structure, have been explored for their potential in hormonal male contraception and the treatment of androgen-dependent diseases. Such compounds exhibit high binding affinity to androgen receptors and have shown promising results in preclinical studies for their efficacy and reversibility in hormonal male contraception (Jones et al., 2009).
Biochemical Applications
In the realm of biochemistry, the structural features of compounds like "this compound" are pivotal in studying enzyme inhibition and receptor interaction. For example, the stereochemistry of dihydrofolate reductase inhibitors, which are crucial for cancer chemotherapy, can be elucidated through compounds with similar structures, enhancing our understanding of drug-target interactions and paving the way for the development of more effective anticancer drugs (Camerman et al., 1978).
Chemical Synthesis Applications
In chemical synthesis, the structural elements of "this compound" contribute to the development of novel synthetic routes and the exploration of reaction mechanisms. For instance, the synthesis and characterization of similar compounds provide insights into new synthetic methodologies, potentially leading to the discovery of new drugs and materials. The detailed analysis and characterization of such compounds through spectroscopic methods are crucial for understanding their chemical properties and reactivity (Huang Ming-zhi et al., 2005).
Propiedades
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-18-10-8-15(13-19(18)22)9-11-20(25)23-14-17-7-4-12-24(17)16-5-2-1-3-6-16/h1-3,5-6,8,10,13,17H,4,7,9,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQDTYXZBOJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)



![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)